molecular formula C19H22N4O3 B2602380 2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile CAS No. 439095-50-8

2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile

Cat. No.: B2602380
CAS No.: 439095-50-8
M. Wt: 354.41
InChI Key: QLAZGSZNTGGSFZ-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds similar to "2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile" have been synthesized and tested for antimicrobial activities. For example, novel triazole derivatives have been created and shown to possess good or moderate activities against test microorganisms. This suggests potential applications in developing new antimicrobial agents or studying microbial resistance mechanisms (Bektaş et al., 2007).

Bioactive Compound Synthesis

The synthesis of new compounds with specific structural features, such as bromophenyl piperazinyl groups, has been reported. These compounds are synthesized through multi-step protocols and characterized by various analytical methods, indicating their potential use in pharmacological studies or material science (Wujec & Typek, 2023).

Cytotoxic and Anticancer Activity

Mannich bases with piperazines have been synthesized and evaluated for their cytotoxic and anticancer activities, as well as carbonic anhydrase inhibitory effects. Some compounds in this category have shown high potency, suggesting their potential as leads for developing new anticancer agents (Gul et al., 2019).

Ligands for Receptor Studies

Compounds with the 1-arylpiperazine structure have been synthesized for their environment-sensitive fluorescent properties, targeting human 5-HT1A receptors. These compounds show promise for visualizing receptor locations and densities in biological studies, which could aid in understanding receptor-mediated processes and developing targeted therapies (Lacivita et al., 2009).

Pharmacological Effects

Research on optically active compounds with specific structural motifs has unveiled their potential pharmacological effects, such as antihypertensive properties. Such studies provide insights into the stereochemical requirements for biological activity and can guide the development of therapeutics with improved efficacy and safety profiles (Ashimori et al., 1991).

Properties

IUPAC Name

6-hydroxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-13-16(11-20)18(24)21-19(25)17(13)12-22-7-9-23(10-8-22)14-3-5-15(26-2)6-4-14/h3-6H,7-10,12H2,1-2H3,(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAZGSZNTGGSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1CN2CCN(CC2)C3=CC=C(C=C3)OC)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.